{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride
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Overview
Description
{9,9-Difluoro-3-azabicyclo[331]nonan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of fluorine atoms: The difluoro substitution is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Formation of hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or hydroxyl group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure and functional groups make it a candidate for probing biological systems and understanding receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for drug development, particularly in the design of compounds with improved pharmacokinetic properties.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of {9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Difluoro-3-azabicyclo[3.3.1]nonane hydrochloride
- 9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl methanol
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Uniqueness
{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride stands out due to its specific substitution pattern and functional groups. The presence of both fluorine atoms and a hydroxyl group on the bicyclic core provides unique reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C9H16ClF2NO |
---|---|
Molecular Weight |
227.68 g/mol |
IUPAC Name |
(9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)7-2-1-3-8(9,6-13)5-12-4-7;/h7,12-13H,1-6H2;1H |
InChI Key |
QHANTEIAFXKCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)(C2(F)F)CO.Cl |
Origin of Product |
United States |
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